molecular formula C10H12S B14683176 1-(Methylsulfanyl)-2-(prop-1-en-1-yl)benzene CAS No. 30439-35-1

1-(Methylsulfanyl)-2-(prop-1-en-1-yl)benzene

Cat. No.: B14683176
CAS No.: 30439-35-1
M. Wt: 164.27 g/mol
InChI Key: WSPVKXDEEAGDLF-UHFFFAOYSA-N
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Description

1-(Methylsulfanyl)-2-(prop-1-en-1-yl)benzene is an organic compound characterized by the presence of a benzene ring substituted with a methylsulfanyl group and a prop-1-en-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Methylsulfanyl)-2-(prop-1-en-1-yl)benzene typically involves the alkylation of benzene derivatives. One common method is the Friedel-Crafts alkylation, where benzene reacts with prop-1-en-1-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The methylsulfanyl group can be introduced through a nucleophilic substitution reaction using methylthiol and a suitable leaving group on the benzene ring.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and yield. The use of catalysts and controlled temperature and pressure conditions are crucial to ensure high purity and efficiency in large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-(Methylsulfanyl)-2-(prop-1-en-1-yl)benzene undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The prop-1-en-1-yl group can be reduced to a propyl group using hydrogenation catalysts like palladium on carbon.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Various electrophiles such as halogens, nitro groups, and sulfonic acids.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Propyl-substituted benzene derivatives.

    Substitution: Halogenated, nitrated, or sulfonated benzene derivatives.

Scientific Research Applications

1-(Methylsulfanyl)-2-(prop-1-en-1-yl)benzene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Methylsulfanyl)-2-(prop-1-en-1-yl)benzene depends on its interaction with molecular targets. The methylsulfanyl group can interact with thiol groups in proteins, potentially affecting enzyme activity. The prop-1-en-1-yl group can undergo metabolic transformations, leading to the formation of active metabolites that interact with cellular pathways.

Comparison with Similar Compounds

    Anethole: 1-methoxy-4-[(1E)-prop-1-en-1-yl]benzene, known for its use as a flavoring agent.

    Estragole: 1-methoxy-4-(prop-2-en-1-yl)benzene, used in perfumes and as a flavoring agent.

Uniqueness: 1-(Methylsulfanyl)-2-(prop-1-en-1-yl)benzene is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical reactivity and potential biological activity compared to its methoxy-substituted counterparts.

Properties

CAS No.

30439-35-1

Molecular Formula

C10H12S

Molecular Weight

164.27 g/mol

IUPAC Name

1-methylsulfanyl-2-prop-1-enylbenzene

InChI

InChI=1S/C10H12S/c1-3-6-9-7-4-5-8-10(9)11-2/h3-8H,1-2H3

InChI Key

WSPVKXDEEAGDLF-UHFFFAOYSA-N

Canonical SMILES

CC=CC1=CC=CC=C1SC

Origin of Product

United States

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